methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate
Description
Properties
Molecular Formula |
C16H11ClFN5O3 |
|---|---|
Molecular Weight |
375.74 g/mol |
IUPAC Name |
methyl 4-chloro-2-[[4-fluoro-2-(tetrazol-1-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C16H11ClFN5O3/c1-26-16(25)11-4-2-9(17)6-13(11)20-15(24)12-5-3-10(18)7-14(12)23-8-19-21-22-23/h2-8H,1H3,(H,20,24) |
InChI Key |
YHBDFAKPURDZHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrazole ring, followed by the introduction of the fluoro and chloro substituents, and finally, the esterification to form the methyl ester group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations would be essential to maintain consistency and efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aromatic rings and the tetrazole moiety can participate in redox reactions, leading to different oxidation states and derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The tetrazole ring and the aromatic substituents can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The chloro and fluoro substituents in the target compound are strategically positioned to influence electronic and steric properties. Comparisons with related structures include:
- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates: These analogs exhibit increased lipophilicity (log k = 1.2–2.8 via HPLC) due to dual chloro substituents, enhancing membrane permeability .
- Methyl 5-(N-benzyl-4-fluorophenylsulfonamido)-2-hydroxybenzoate : The 4-fluoro group in this sulfonamide derivative improves solubility in polar solvents (e.g., DMSO) while maintaining target affinity .
- 4GR (PDB ID) : A structural analog with a chlorophenyl-tetrazolyl motif demonstrates that chloro substituents at the para-position enhance binding to coagulation factor XIa (Ki = 80.97 nM) .
Table 1: Substituent Impact on Key Properties
Functional Group Variations
The amide and tetrazole groups in the target compound differentiate it from carbamates, sulfonamides, and triazine-based analogs:
- Carbamates (e.g., Ethametsulfuron-methyl) : Replace the amide with a carbamate linkage, reducing hydrolytic stability but enhancing herbicidal activity .
- Sulfonamides (e.g., Methyl 5-(N-benzyl-4-fluorophenylsulfonamido)benzoate) : Sulfonyl groups increase acidity (pKa ~6–7) compared to tetrazoles (pKa ~4–5), affecting ionization in physiological environments .
- Triazine Derivatives (e.g., Metsulfuron-methyl) : Feature 1,3,5-triazine cores with sulfonylurea linkages, optimized for plant acetolactate synthase inhibition .
Table 2: Functional Group Influence on Activity
Physicochemical Properties
- Lipophilicity : The target compound’s 4-chloro and 4-fluoro substituents likely confer moderate lipophilicity, comparable to 4-chloro-2-(dichlorophenyl)carbamates (log k ~2.5) .
- Solubility : The tetrazole group may enhance aqueous solubility relative to carboxylic acid bioisosteres, as seen in sulfonamide analogs .
- Molecular Weight : At ~390 g/mol (estimated), it falls within the acceptable range for drug-like molecules, contrasting with bulkier inhibitors like 4D5 (C28H27Cl2N9O5, 647.5 g/mol) .
Biological Activity
Methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by the following chemical structure:
- Molecular Formula : CHClFNO
- Molecular Weight : 390.77 g/mol
- IUPAC Name : this compound
The biological activity of Compound A is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which play critical roles in cell signaling pathways.
Antitumor Activity
Recent studies have indicated that Compound A exhibits significant antitumor properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, leading to reduced tumor growth.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
Anti-inflammatory Activity
Compound A has also shown promise in reducing inflammation. In animal models of inflammation, it significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the structure of Compound A can significantly influence its biological activity. For instance:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and bioavailability.
- Tetrazole Ring : The tetrazole moiety is crucial for binding affinity to target proteins, enhancing the compound's inhibitory effects on tumor growth.
Preclinical Studies
In a preclinical study involving xenograft models, Compound A was administered to mice with human tumor implants. Results showed a marked reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent.
Clinical Trials
While no clinical trials have been reported yet for Compound A specifically, ongoing research into similar compounds in its class may provide insights into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
